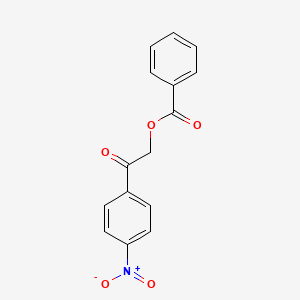

2-(4-Nitrophenyl)-2-oxoethyl benzoate

Description

Historical Context and Evolution of Research

The concept of using phenacyl groups as photocleavable protectors for carboxylic acids was first introduced in the early 1970s. This development was a significant step forward in synthetic organic chemistry, offering a mild and selective method for deprotection that did not require harsh acidic or basic conditions. The introduction of a nitro group at the para position of the phenyl ring, as seen in 2-(4-Nitrophenyl)-2-oxoethyl benzoate (B1203000), was a strategic modification aimed at fine-tuning the photochemical properties of the molecule.

Early research on phenacyl benzoates and their derivatives focused on understanding the mechanism of their photolytic cleavage. These studies were instrumental in establishing the principles of using light to control chemical reactions. Over the years, the research has evolved from fundamental mechanistic investigations to a wider array of applications, including the synthesis of complex molecules and the development of novel materials. The ease of cleavage under mild conditions has made phenacyl benzoates, including the nitrated derivative, valuable tools in synthetic and photochemical research. researchgate.net

Broader Chemical Class Relevance and Analogous Compounds

2-(4-Nitrophenyl)-2-oxoethyl benzoate is a member of the broader class of compounds known as phenacyl esters. These compounds are characterized by a 2-oxo-2-phenylethyl group attached to a carboxylate. The reactivity and photochemical properties of phenacyl esters can be modulated by introducing various substituents on the phenyl ring.

Several analogous compounds have been synthesized and studied to explore the structure-activity relationships within this class. For instance, 2-(4-bromophenyl)-2-oxoethyl benzoates have been synthesized by reacting 4-bromophenacyl bromide with substituted benzoic acids. researchgate.net These studies have provided insights into how different substituents on the phenacyl or benzoate moiety influence the compound's properties. Other notable analogs include:

2-oxo-2-phenylethyl benzoate : The parent compound of this class.

2-(4-chlorophenyl)-2-oxoethyl benzoate : A halogenated derivative that has been studied for its synthetic applications. researchgate.net

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] benzoate : A derivative with additional substitution on the nitrophenyl ring. uni-konstanz.de

The study of these analogous compounds has contributed to a deeper understanding of the electronic and steric effects that govern the photochemical behavior of phenacyl esters.

Current Research Frontiers and Future Directions for this compound Studies

Current research involving phenacyl-based protecting groups is focused on enhancing their efficiency and expanding their applicability. A significant frontier is the development of systems that can be cleaved with visible light, which is less damaging to biological samples than UV radiation. wikipedia.org This involves designing new chromophores with red-shifted absorption maxima.

Future directions for the study of this compound and its analogs are likely to include:

Development of Two-Photon Sensitive Systems : Enhancing the two-photon absorption cross-section of these molecules would allow for greater three-dimensional spatial control in the release of protected groups.

Applications in Materials Science : The photocleavable nature of these compounds makes them promising candidates for the development of photodegradable polymers and smart materials that respond to light stimuli. nih.gov

Advanced Organic Synthesis : The quest for more efficient and selective synthetic methodologies will continue to drive the development of novel photolabile protecting groups. Recent progress in photocatalytic synthesis of esters may also influence the future design and application of these compounds.

Biochemical and Cellular Studies : The ability to release bioactive molecules with high spatiotemporal control makes these compounds valuable tools for studying dynamic biological processes.

In essence, while the foundational role of this compound is well-established, ongoing research continues to unlock new possibilities for its application in diverse scientific fields.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through the reaction of a substituted phenacyl bromide with a benzoic acid derivative in the presence of a base. For example, a series of 2-(4-bromophenyl)-2-oxoethyl benzoates were synthesized by reacting 4-bromophenacyl bromide with various substituted benzoic acids using potassium carbonate in DMF at room temperature. researchgate.net

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₅ |

| Molecular Weight | 285.25 g/mol |

| Melting Point | 142 - 144 °C nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3323 (4) |

| b (Å) | 5.2057 (2) |

| c (Å) | 24.3294 (10) |

| β (°) | 97.478 (2) |

| Volume (ų) | 1297.04 (9) |

| Z | 4 |

| Dihedral Angle between Aromatic Rings | 3.09 (5)° |

Data sourced from Sheshadri et al., 2019.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.3 | 2H, d, Ar-H (ortho to NO₂) |

| ~8.1 | 2H, d, Ar-H (ortho to C=O) |

| ~7.9 | 2H, d, Ar-H (meta to NO₂) |

| ~7.6 | 1H, t, Ar-H (para to C=O) |

| ~7.5 | 2H, t, Ar-H (meta to C=O) |

| ~5.6 | 2H, s, -CH₂- |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Structure

3D Structure

Properties

CAS No. |

55153-34-9 |

|---|---|

Molecular Formula |

C15H11NO5 |

Molecular Weight |

285.25 g/mol |

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] benzoate |

InChI |

InChI=1S/C15H11NO5/c17-14(11-6-8-13(9-7-11)16(19)20)10-21-15(18)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

REQZMESHGQWDTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Classical Synthetic Routes to 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000)

The most established and straightforward method for synthesizing 2-(4-Nitrophenyl)-2-oxoethyl benzoate and related phenacyl esters is the nucleophilic substitution reaction between a phenacyl halide and a carboxylate salt. Specifically, the synthesis involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with benzoic acid or its corresponding salt.

This esterification is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), at room temperature. A mild base is generally required to deprotonate the benzoic acid, forming the benzoate nucleophile, and to neutralize the hydrobromic acid byproduct. Common bases used for this purpose include potassium carbonate or sodium carbonate. orgsyn.orgnih.govThe reaction proceeds with ease under these mild conditions, often resulting in high yields of the pure product after simple filtration and recrystallization from a suitable solvent like ethanol. nih.govmdpi.comFor instance, analogous syntheses of unsubstituted 2-oxo-2-phenylethyl benzoate and 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate (B1238997) have been reported with yields of 97.4% and 96.3%, respectively. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

| 2-Bromo-1-phenylethanone | Benzoic Acid | Sodium Carbonate | DMF | Room Temp, 2h | 97.4% | nih.gov |

| 2-Bromo-1-(4-bromophenyl)ethanone | 2-Methylbenzoic Acid | Potassium Carbonate | DMF | Room Temp, 2h | 96.3% | mdpi.com |

| 2-Bromo-1-p-tolylethanone | 3-Bromobenzoic Acid | Triethylamine (B128534) | DMF | Room Temp, 2h | 87% | researchgate.net |

This table presents data for the synthesis of analogous phenacyl benzoates to illustrate typical conditions and yields for the classical route.

Catalytic Approaches in the Synthesis of this compound

To enhance efficiency, reduce waste, and operate under milder conditions, various catalytic systems have been explored for the synthesis of phenacyl benzoates.

Homogeneous catalysis offers a pathway to new bond formations under controlled conditions. A notable example is the use of ruthenium hydride complexes, such as [RuHCl(CO)(PPh3)3], to catalyze the synthesis of phenacyl benzoate derivatives from aldehydes and diethyl 2-(ethoxymethylene)malonate. unishivaji.ac.inThis method proceeds via a hydrogen auto-transfer mechanism, forming both C-C and C-O bonds in the process. unishivaji.ac.in Another approach involves phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases. Catalysts like tetrabutylammonium (B224687) bromide (TBAB), often used in conjunction with crown ethers like dibenzo-- nih.govcrown-6, can efficiently transport the carboxylate anion from a solid or aqueous phase to an organic phase containing the phenacyl halide. unishivaji.ac.inutrgv.eduThis technique significantly accelerates the reaction rate compared to uncatalyzed two-phase systems. unishivaji.ac.inCrown ethers, in particular, have been used to catalyze the formation of phenacyl esters for analytical purposes, such as enhancing UV detection in liquid chromatography. utrgv.edu

The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and simplified product purification. In the context of phenacyl benzoate synthesis, homogeneous catalysts have been successfully heterogenized. For example, the [RuHCl(CO)(PPh3)3] complex has been supported on graphene oxide nanosheets. This supported catalyst, [Ru–H@TMSPT–GO], demonstrates effective catalytic activity and can be recovered and reused multiple times without a significant loss of performance. unishivaji.ac.in Zeolites, such as H-beta and H-Y, are well-known solid acid catalysts that have been employed in related acylation and esterification reactions. researchgate.netThey have been studied for phenol (B47542) benzoylation with benzoic acid, a process that can involve the in-situ formation of phenyl benzoate. utrgv.eduresearchgate.netThe acidic sites within the zeolite pores can activate the reactants and facilitate the esterification, making them potential candidates for the synthesis of this compound.

| Catalyst Type | Catalyst Example | Reactants | Key Feature | Reference |

| Homogeneous | [RuHCl(CO)(PPh3)3] | Aldehydes + DEMM | Hydrogen auto-transfer | unishivaji.ac.in |

| Homogeneous | Crown Ethers | Fatty Acids + Phenacyl Halide | Phase-transfer catalysis | utrgv.edu |

| Heterogeneous | [Ru–H@TMSPT–GO] | Aldehydes + DEMM | Reusable, supported catalyst | unishivaji.ac.in |

| Heterogeneous | H-beta Zeolite | Phenol + Benzoic Acid | Solid acid, shape selectivity | utrgv.eduresearchgate.net |

DEMM: diethyl 2–(ethoxymethylene)malonate

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While specific applications of organocatalysts for the synthesis of this compound are not widely documented, the principles of organocatalysis suggest potential pathways. Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), are highly effective for acylation reactions. researchgate.netncsu.eduThe mechanism involves the formation of a highly reactive acylpyridinium intermediate from the reaction of DMAP with an acyl donor (e.g., an anhydride (B1165640) or acid chloride), which is then readily attacked by an alcohol. researchgate.netncsu.eduresearchgate.netA similar activation of benzoic acid could potentially facilitate its reaction with 2-bromo-1-(4-nitrophenyl)ethanone.

Bases like triethylamine are often used in the classical synthesis of phenacyl esters. researchgate.netWhile typically considered a base to scavenge acid, in some contexts, tertiary amines can act as nucleophilic catalysts, contributing to rate acceleration. jmaterenvironsci.combham.ac.uk

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netThe classical synthesis of this compound, while effective, can be improved according to these principles.

Safer Solvents : The use of DMF, a common solvent for this synthesis, is a concern due to its toxicity. Green chemistry encourages the search for safer alternatives. Reactions in water, facilitated by reagents like β-cyclodextrin, have been reported for phenacyl ester synthesis, offering a much more environmentally benign medium. rsc.org2. Catalysis over Stoichiometric Reagents : The use of catalytic systems (as described in section 2.2) is inherently greener than using stoichiometric bases that generate salt byproducts. researchgate.netHeterogeneous catalysts are particularly advantageous as they reduce waste associated with catalyst separation. unishivaji.ac.in3. Energy Efficiency : Many classical procedures require heating. Developing methods that proceed efficiently at room temperature, like the standard synthesis of phenacyl benzoates, aligns with the principle of designing for energy efficiency. orgsyn.orgresearchgate.net4. Atom Economy : A greener approach to synthesizing the precursor, 2-bromo-1-(4-nitrophenyl)ethanone, involves the K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in pure water, which is a more atom-economical and environmentally friendly method than traditional bromination of acetophenone. Furthermore, novel techniques like catalyst- and heat-free esterification via aerosolization of reactants represent a frontier in green synthesis, maximizing energy efficiency and minimizing chemical waste.

Reaction Mechanism Elucidation in the Formation of this compound

The formation of this compound via the classical route is a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction. The mechanism proceeds through the following steps:

Deprotonation : A base, such as potassium carbonate, deprotonates benzoic acid to form the potassium benzoate salt. This step generates the carboxylate anion, a potent nucleophile.

Nucleophilic Attack : The negatively charged oxygen of the benzoate anion attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group) of 2-bromo-1-(4-nitrophenyl)ethanone.

Transition State : The reaction proceeds through a trigonal bipyramidal transition state where the C-O bond is forming concurrently as the C-Br bond is breaking.

Displacement : The bromide ion is displaced as a leaving group, resulting in the formation of the ester bond and the final product, this compound.

In catalytic systems, the mechanism is modified. For instance, in phase-transfer catalysis, the catalyst (e.g., a quaternary ammonium (B1175870) salt) forms an ion pair with the benzoate anion, which is then soluble in the organic phase, allowing it to react with the phenacyl bromide. The catalyst is then regenerated to continue the cycle. In DMAP-catalyzed reactions, the mechanism shifts to nucleophilic catalysis, where the catalyst itself becomes acylated to form a highly reactive intermediate that is subsequently attacked by the alcohol or other nucleophile. researchgate.net

Reactivity Profiles and Transformation Pathways of 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Electrophilic and Nucleophilic Reactivity of 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000)

The electrophilic and nucleophilic characteristics of 2-(4-Nitrophenyl)-2-oxoethyl benzoate are dictated by the electron distribution within the molecule. The presence of the electron-withdrawing nitro group and the two carbonyl groups creates distinct regions of electrophilicity and nucleophilicity.

Electrophilic Centers:

The primary electrophilic centers in this compound are the carbonyl carbons of the ketone and the ester functionalities. The electron-withdrawing nature of the attached oxygen atoms and the adjacent p-nitrophenyl group renders these carbons susceptible to attack by nucleophiles. The carbonyl carbon of the ketone is particularly activated due to its proximity to the strongly deactivating nitrophenyl ring. Kinetic studies on related p-nitrophenyl esters have shown that the carbonyl carbon is highly susceptible to nucleophilic attack, a feature that is likely enhanced in this molecule. rasayanjournal.co.innih.gov

Nucleophilic Sites:

While the molecule is predominantly electrophilic, the oxygen atoms of the carbonyl groups and the nitro group possess lone pairs of electrons and can act as nucleophilic sites, particularly in their interaction with Lewis acids. For instance, in the presence of a Lewis acid like aluminum chloride, the carbonyl oxygen can coordinate with the acid, which is a key step in reactions like the Fries rearrangement. wikipedia.orgorganic-chemistry.org

The reactivity of this compound in nucleophilic substitution reactions is well-documented for analogous p-nitrophenyl benzoates. These reactions typically proceed via a tetrahedral intermediate formed by the attack of a nucleophile on the ester carbonyl carbon. The stability of the p-nitrophenoxide leaving group makes these reactions favorable. nih.gov Kinetic studies on the aminolysis of related 2-chloro-4-nitrophenyl benzoates have provided insights into the stepwise mechanism of these transformations. koreascience.kr

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound primarily involves the nitro group and the keto group.

Reduction Reactions:

The nitro group is the most readily reducible functionality in the molecule. A variety of reducing agents can be employed to convert the nitro group to an amino group. Common methods include catalytic hydrogenation over palladium on carbon (Pd/C) or using metals such as iron, tin, or zinc in acidic media. reddit.com The reduction of aromatic nitro compounds to amines is a well-established transformation in organic synthesis. For instance, sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes has been used for the reduction of nitroaromatic compounds to their corresponding amines. reddit.com While NaBH4 alone is generally not strong enough to reduce esters, its reactivity can be enhanced. researchgate.netreddit.comepa.gov Aromatic esters can be reduced by NaBH4 at elevated temperatures in solvents like diglyme. epa.gov

The ketone functionality can also be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. The choice of reducing agent and reaction conditions allows for the selective reduction of either the nitro or the keto group.

Oxidation Reactions:

The oxidation of the this compound molecule is less common. The aromatic rings are generally resistant to oxidation under mild conditions. However, under more forcing conditions, oxidative cleavage of the aromatic rings can occur. The benzoate moiety can be oxidized via pathways that have been studied for benzoate itself, which can involve hydroxyl radical attack. nih.govnih.govrsc.org The oxidation of the phenacyl group is also possible, potentially leading to the formation of carboxylic acid derivatives. rsc.orgresearchgate.net

Rearrangement Reactions Involving this compound

Phenolic esters are known to undergo rearrangement reactions, with the Fries rearrangement being a prominent example. This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

For this compound, a Fries-type rearrangement could potentially occur, leading to the formation of hydroxyaryl ketone derivatives. The reaction would involve the migration of the benzoyl group to the nitrophenyl ring. The reaction is ortho and para selective, and the product distribution can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orgelectrochem.org While a definitive mechanism for the Fries rearrangement is still debated, it is widely accepted to proceed through an acylium carbocation intermediate. wikipedia.org

In addition to the classic Lewis acid-catalyzed rearrangement, a photo-Fries rearrangement is also possible. wikipedia.orgunipv.it This photochemical variant proceeds via a radical mechanism and can lead to both ortho and para products. The photo-Fries rearrangement of various aryl benzoates has been studied in different media, showing selectivity towards the formation of 2-hydroxybenzophenone (B104022) derivatives. unipv.it

Photochemical Reactivity and Pathways of this compound

The presence of the p-nitrophenyl chromophore and the phenacyl moiety makes this compound susceptible to photochemical transformations. Phenacyl benzoate derivatives are known to be photolabile and are used as photosensitive protecting groups in organic synthesis. researchgate.net

Upon irradiation with UV light, the primary photochemical process is often the cleavage of the ester bond. For compounds containing a 2-nitrophenyl group, intramolecular hydrogen abstraction by the excited nitro group is a key step. researchgate.net In the case of this compound, photolysis can lead to the formation of a 4-nitrophenylacyl radical and a benzoyloxy radical. These radicals can then undergo further reactions, such as decarboxylation of the benzoyloxy radical to form a phenyl radical and carbon dioxide.

The photochemical cleavage of related o-nitrobenzyl esters has been shown to proceed via the formation of an o-nitrosobenzaldehyde derivative and the release of the carboxylic acid. scispace.com A similar pathway could be envisioned for the subject compound, involving the rearrangement of the excited nitro group and subsequent cleavage. The photochemistry of 2-(2-nitrophenyl)ethyl-caged compounds has been studied in detail, revealing that the primary process is intramolecular hydrogen abstraction by the nitro group. researchgate.net

Thermal Decomposition and Stability of this compound

The thermal stability of this compound is influenced by the presence of the nitroaromatic group. Aromatic nitro compounds are known to be energetic materials, and their thermal decomposition has been a subject of extensive study. semanticscholar.orgnih.govacs.orgacs.org

The decomposition of nitroaromatic compounds can proceed through different pathways depending on the temperature. At higher temperatures, the cleavage of the C-NO2 bond is often the initial step. semanticscholar.org For nitrobenzene, thermal fragmentation has been shown to produce phenyl radicals and NO2, as well as phenoxy radicals and NO. kaust.edu.sa The decomposition of nitrophenols is also well-studied, with sodium nitrophenolates exhibiting more intense exothermic decomposition compared to the corresponding nitrophenols. acs.org

For this compound, thermal decomposition would likely involve the initial cleavage of the weakest bonds in the molecule. This could include the C-NO2 bond, the ester linkage, or the C-C bond adjacent to the ketone. The decomposition products would be a complex mixture of smaller molecules resulting from the fragmentation of the initial structure.

The following table summarizes the key functional groups and their expected behavior upon thermal decomposition:

| Functional Group | Expected Thermal Decomposition Behavior |

| Nitro Group | Cleavage of the C-NO2 bond to form radicals. |

| Ester Group | Cleavage of the C-O or O-C=O bonds. |

| Ketone Group | α-cleavage to form acyl and alkyl radicals. |

| Aromatic Rings | Fragmentation at high temperatures. |

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions.

Kinetics:

Kinetic studies of the hydrolysis and nucleophilic substitution of related p-nitrophenyl benzoates have been extensively performed. rasayanjournal.co.innih.govsemanticscholar.orgemerginginvestigators.orgresearchgate.net The rates of these reactions are often monitored spectrophotometrically by following the release of the p-nitrophenoxide ion. rasayanjournal.co.in The reactions are typically second-order, with the rate depending on the concentrations of both the ester and the nucleophile. libretexts.org

The effect of substituents on the benzoyl group and the nature of the nucleophile on the reaction rates have been investigated using Hammett and Brønsted relationships. For the alkaline hydrolysis of p-nitrophenyl benzoates, the reaction is catalyzed by alkali metal ions, with ion-paired ethoxide species being more reactive than the dissociated ethoxide. scispace.com The hydrolysis of 2-aminobenzoate (B8764639) esters has shown intramolecular general base catalysis by the neighboring amino group, leading to significant rate enhancements. nih.gov

The following table presents representative kinetic data for the reaction of p-nitrophenyl benzoate with a nucleophile, which can serve as a model for the reactivity of the title compound.

| Nucleophile | Solvent | Rate Constant (k) | Reference |

| Salicylhydroxamate ion | Aqueous buffer (pH 7.9) | Pseudo-first-order | rasayanjournal.co.in |

| Pyridines | 80% H2O / 20% DMSO | βnuc = 1.06 | nih.gov |

| Anionic Nucleophiles (OH-, CN-) | 80% H2O / 20% DMSO | Large ρX value (1.7 ± 0.1) | nih.gov |

Thermodynamics:

Thermodynamic data for the transformations of this compound are scarce in the literature. However, the thermodynamics of the hydrolysis of esters and the decomposition of nitroaromatic compounds can provide some insights. The hydrolysis of esters is generally an exergonic process. The thermal decomposition of nitroaromatic compounds is a highly exothermic process, which is characteristic of energetic materials. semanticscholar.org The stability of these compounds is a key thermodynamic parameter, and as mentioned, they are thermodynamically unstable substances that can decompose slowly even at room temperature. semanticscholar.org

Advanced Spectroscopic Characterization Techniques for 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. For a molecule like 2-(4-Nitrophenyl)-2-oxoethyl benzoate, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Based on its structure, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoate ring, the 4-nitrophenyl ring, and the methylene (B1212753) (-CH₂-) group. The protons on the 4-nitrophenyl ring would appear as two distinct doublets due to their symmetrical substitution pattern, while the protons on the benzoate ring would exhibit more complex splitting. The methylene protons would appear as a singlet, shifted downfield due to the influence of the adjacent carbonyl and ester oxygen atoms. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbonyl carbons of the ketone and ester groups appearing at the lowest field (highest ppm values).

Multi-dimensional NMR Techniques (e.g., 2D-NOESY, HMQC, HSQC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and revealing complex structural details.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal on both the benzoate and nitrophenyl rings. It would also show a clear correlation cross-peak between the methylene protons and the methylene carbon.

The methylene protons and the carbonyl carbons of both the ketone and the ester groups.

The methylene protons and the quaternary carbon of the benzoate ring's ester linkage.

Protons on the aromatic rings and adjacent quaternary carbons, confirming the substitution patterns.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, NOESY could reveal spatial proximities between the methylene protons and the protons on the ortho positions of the benzoate ring, helping to define the molecule's preferred conformation in solution.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid, crystalline form. Since the crystal structure of this compound has been determined, ssNMR could be used to:

Confirm the crystalline form: The chemical shifts in a solid-state spectrum are highly sensitive to the local electronic environment, which is defined by the crystal packing.

Study polymorphism: ssNMR can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties.

Analyze intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei and provide insights into intermolecular distances and interactions, such as the C-H···O hydrogen bonds identified in its crystal structure.

Mass Spectrometry (MS) for Precise Molecular Characterization of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise mass of the molecular ion of this compound. The compound's molecular formula is C₁₅H₁₁NO₅. HRMS can measure the mass with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of this elemental composition, distinguishing it from any other compounds with the same nominal mass.

| Technique | Information Obtained | Expected Result for C₁₅H₁₁NO₅ |

| HRMS (e.g., ESI-TOF) | Precise Mass and Elemental Composition | Calculated Monoisotopic Mass: 285.0637 u. An experimental value within a few ppm of this would confirm the formula. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation through collision with an inert gas. The resulting fragment ions provide a "fingerprint" that reveals the molecule's structure. For this compound, several key fragmentation pathways could be predicted.

The primary cleavage sites would likely be the ester linkage and the bond between the carbonyl and the methylene group (alpha-cleavage). The presence of the electron-withdrawing nitro group would also influence fragmentation.

Predicted Fragmentation Pathways:

Benzoyl Cation Formation: Cleavage of the C-O bond of the ester would be expected to be a major pathway, leading to the formation of the highly stable benzoyl cation at m/z 105.

Nitrophenacylium Ion Formation: Cleavage of the ester bond could also result in the formation of a p-nitrophenacylium ion at m/z 164.

Loss of Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 u) or NO (30 u).

Alpha-Cleavage: Cleavage of the bond between the nitrophenyl ring and the keto group could lead to a fragment corresponding to the p-nitrophenyl cation (m/z 122).

| Predicted Fragment Ion (Structure) | Predicted m/z | Origin |

| Benzoyl cation (C₆H₅CO⁺) | 105 | Cleavage of the ester C-O bond. |

| p-Nitrophenacylium ion (NO₂C₆H₄COCH₂⁺) | 164 | Cleavage of the ester C-O bond. |

| p-Nitrophenyl cation (NO₂C₆H₄⁺) | 122 | Alpha-cleavage adjacent to the ketone. |

| [M - NO₂]⁺ | 239 | Loss of the nitro group from the molecular ion. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present. For this compound, the key functional groups are the two carbonyls (ketone and ester), the nitro group, the ester C-O bonds, and the two aromatic rings.

The IR spectrum would be dominated by strong absorptions from the polar C=O and N-O bonds. The Raman spectrum would show strong signals for the symmetric vibrations of the aromatic rings and the nitro group.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong | Strong |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong | Medium |

| Ester (C=O) | Stretch | 1715 - 1735 | Strong | Medium |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Weak | Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong | Weak |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong | Weak |

The presence of two distinct carbonyl stretching frequencies would be a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aryl ketone carbonyl. The strong symmetric and asymmetric stretches of the nitro group would be definitive indicators of this functionality.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies of this compound

Detailed experimental or theoretical data regarding the electronic absorption spectra (UV-Vis) and chiroptical properties, such as circular dichroism, for this compound are not extensively available in the current scientific literature. While spectroscopic studies have been conducted on related compounds, such as substituted nitrophenyl benzoate esters, specific absorption maxima (λmax) and molar absorptivity (ε) values for the title compound have not been reported.

Chiroptical studies, which are essential for characterizing the three-dimensional structure of chiral molecules in solution, are not applicable to this compound as the molecule itself is achiral. Therefore, it does not exhibit optical activity, and chiroptical phenomena like circular dichroism are not observed.

X-ray Crystallography for Solid-State Structural Determination of this compound

The compound crystallizes in the monoclinic space group P21/c. scielo.org.za The crystal structure reveals that the molecule is relatively planar, with a dihedral angle of 3.09 (5)° between the planes of the two aromatic rings (the 4-nitrophenyl group and the benzoate group). scielo.org.za

In the crystal, molecules of this compound are interconnected through a network of weak intermolecular interactions. These include C—H⋯O hydrogen bonds, which link molecules into inversion dimers, creating a specific ring motif designated as R22(16). scielo.org.za These dimers are further connected by another set of C—H⋯O hydrogen bonds, forming ribbons. The crystal packing is also stabilized by offset π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid–centroid distances ranging from 3.6754 (6) to 3.7519 (6) Å. scielo.org.za

The detailed crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO₅ |

| Formula Weight | 285.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5695 (4) |

| b (Å) | 5.7563 (2) |

| c (Å) | 18.2323 (6) |

| β (°) | 106.919 (1) |

| Volume (ų) | 1259.41 (7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.504 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 592 |

Table 1: Crystal data and structure refinement for this compound. scielo.org.za

Selected bond lengths within the molecule provide further insight into its structure.

| Bond | Length (Å) |

| O1—C8 | 1.455 (1) |

| O1—C9 | 1.341 (1) |

| O2—C7 | 1.211 (1) |

| O3—C9 | 1.205 (1) |

| N1—O4 | 1.221 (1) |

| N1—O5 | 1.224 (1) |

| N1—C4 | 1.477 (1) |

| C7—C8 | 1.529 (1) |

| C7—C1 | 1.483 (1) |

| C9—C10 | 1.488 (1) |

Table 2: Selected bond lengths for this compound. scielo.org.za

This comprehensive crystallographic analysis provides a foundational understanding of the solid-state conformation and intermolecular interactions of this compound.

Computational and Theoretical Chemistry Studies of 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure of 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000)

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. While comprehensive ab initio or Density Functional Theory (DFT) studies detailing the electronic structure of 2-(4-Nitrophenyl)-2-oxoethyl benzoate are not widely reported, analysis of its crystal structure provides a solid foundation for its molecular geometry.

While specific DFT studies focused on optimizing the geometry and calculating the electronic properties (such as orbital energies, electrostatic potential maps, and reactivity descriptors) of isolated this compound are not detailed in the available research, computational methods are often used in conjunction with crystallographic studies. For instance, Hirshfeld surface analysis, a computational method used to analyze intermolecular interactions in crystal structures, has been applied to this compound. This analysis helps in understanding the contributions of different types of intermolecular contacts to the crystal packing. The analysis of this compound revealed the percentage contributions of various interatomic contacts to the Hirshfeld surface, with O⋯H interactions being the most significant at 35.9%, followed by H⋯H (29.7%), C⋯H (14.7%), and C⋯C (10.3%) contacts. researchgate.net

Currently, there is a lack of specific research in the public domain that applies ab initio methods to investigate the molecular geometry and electronic structure of this compound.

Conformational Analysis of this compound

The conformational flexibility of this compound is centered around the ester and ketone linkages. The solid-state conformation has been determined by X-ray crystallography. The molecule is composed of a 4-nitrophenyl group and a benzoate group connected by a -C(=O)CH₂O- linker.

The crystal structure reveals a relatively planar conformation. The dihedral angle between the mean planes of the two aromatic rings (the nitrophenyl ring and the benzoate ring) is 3.09 (5)°. researchgate.netbjmu.edu.cn The nitro group is nearly coplanar with the phenyl ring to which it is attached. researchgate.net Key torsion angles define the conformation of the flexible bridge between the aromatic rings. researchgate.net

| Torsion Angle | Atoms Involved | Value (°) | Conformation |

| τ₁ | C11—C10—C9—O3 | 9.60 (16) | Near syn-periplanar |

| τ₂ | C7—C8—O1—C9 | 174.08 (9) | Anti-periplanar |

| τ₃ | O2—C7—C8—O1 | 1.88 (15) | +Syn-periplanar |

Data sourced from Sheshadri et al., 2019. researchgate.net

The τ₂ value indicates that the two carbonyl groups of the ester and ketone functionalities adopt an extended, anti-periplanar arrangement in the crystal lattice. researchgate.net This conformation is likely influenced by packing forces in the solid state, and other conformations may be accessible in solution or the gas phase.

Molecular Dynamics Simulations for Understanding Behavior of this compound

There are no specific molecular dynamics simulation studies on this compound reported in the available scientific literature. Such studies could provide valuable information on the conformational dynamics, solvation effects, and interactions with other molecules in a liquid environment.

Prediction of Spectroscopic Parameters for this compound

Computational prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) for this compound using quantum chemical methods has not been specifically detailed in the reviewed literature. These theoretical predictions are valuable for complementing experimental spectroscopic data and aiding in structural elucidation.

Modeling of Reaction Pathways and Transition States for this compound Reactions

There is no available research that focuses on the computational modeling of reaction pathways and the calculation of transition states for reactions involving this compound. Such studies would be instrumental in understanding its reactivity, for example, in hydrolysis or other nucleophilic substitution reactions at the ester or ketone functional groups.

Synthesis and Reactivity of Derivatives and Analogs of 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Strategies for Derivatization of 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000)

The derivatization of 2-(4-Nitrophenyl)-2-oxoethyl benzoate can be systematically approached by modifying its three key structural components: the 4-nitrophenyl ring, the benzoate ring, and the α-keto ester linkage. These modifications allow for the fine-tuning of the molecule's properties for various applications.

A primary and widely employed strategy for the synthesis and derivatization of this class of compounds is the nucleophilic substitution reaction between a 2-bromo-1-(4-nitrophenyl)ethan-1-one and a substituted benzoic acid. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method is versatile and allows for the introduction of a wide array of substituents onto the benzoate moiety.

Further derivatization can be achieved by chemical modification of the nitro group on the phenyl ring. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less common. A more frequent approach is the reduction of the nitro group to an amine. This transformation drastically alters the electronic properties of the phenyl ring and introduces a new functional group that can be further modified through reactions such as acylation, alkylation, or diazotization, leading to a diverse range of analogs.

Modifications can also be introduced at the α-carbon of the keto group, though this is often more challenging due to the reactivity of the carbonyl group itself. Strategies may involve enolate chemistry to introduce alkyl or other functional groups at this position.

Structure-Reactivity Relationship (SAR) Studies on this compound Analogs

While specific comprehensive SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. The biological and chemical reactivity of these analogs is profoundly influenced by the nature and position of substituents on the aromatic rings.

Antimicrobial and Antifungal Activity:

Research on various benzoate derivatives and compounds containing a nitroaromatic moiety has demonstrated significant antimicrobial and antifungal potential. The antimicrobial activity of such compounds is often attributed to the presence of the nitro group, which can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress and damage cellular macromolecules, leading to cell death.

In a hypothetical SAR study, one could anticipate the following trends based on related research:

Substituents on the Benzoate Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzoate ring could enhance the electrophilicity of the carbonyl carbon, potentially increasing reactivity towards biological nucleophiles and thereby improving antimicrobial efficacy. Conversely, electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) might decrease this reactivity. The position of these substituents (ortho, meta, or para) would also play a crucial role due to steric and electronic effects.

Substituents on the 4-Nitrophenyl Ring: Modifications to this ring, particularly alterations of the nitro group, would have a profound impact. As mentioned, the reduction of the nitro group to an amine would likely diminish the antimicrobial activity associated with this functional group, but the resulting amino group could be a key pharmacophore for other biological targets.

| Analog | Substituent on Benzoate Ring | Substituent on Phenyl Ring | Predicted Antimicrobial Activity Trend |

|---|---|---|---|

| 1 | -H | 4-NO2 | Baseline |

| 2 | 4-Cl | 4-NO2 | Potentially Increased |

| 3 | 4-OCH3 | 4-NO2 | Potentially Decreased |

| 4 | -H | 4-NH2 | Likely Decreased (loss of nitro group) |

Modulation of Electronic and Steric Properties through Derivatization

The electronic and steric properties of this compound analogs can be systematically modulated through derivatization, which in turn influences their chemical reactivity and potential biological activity.

Electronic Effects:

The electronic nature of the substituents on both the 4-nitrophenyl and benzoate rings governs the reactivity of the molecule.

4-Nitrophenyl Ring: The strong electron-withdrawing nitro group significantly deactivates this ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. It also increases the acidity of the α-protons of the keto group. Replacing the nitro group with an electron-donating group, such as an amino or methoxy group, would reverse these effects, making the ring more susceptible to electrophilic attack and decreasing the acidity of the α-protons.

Benzoate Ring: Substituents on the benzoate ring primarily influence the electrophilicity of the ester carbonyl carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can affect the rate of hydrolysis of the ester, for example. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon.

Steric Effects:

Steric hindrance plays a critical role in the reactivity and interaction of these molecules with biological targets.

Bulky substituents at the ortho positions of either aromatic ring can hinder the approach of reactants or the binding to an active site of an enzyme. For instance, large ortho-substituents on the benzoate ring could sterically impede the nucleophilic attack on the ester carbonyl.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| -NO2 | para (Phenyl Ring) | Strongly Electron-Withdrawing | Moderate | Decreases ring reactivity to electrophiles, increases α-proton acidity |

| -Cl | para (Benzoate Ring) | Electron-Withdrawing (Inductive) | Small | Increases electrophilicity of ester carbonyl |

| -OCH3 | para (Benzoate Ring) | Electron-Donating (Resonance) | Moderate | Decreases electrophilicity of ester carbonyl |

| -C(CH3)3 | ortho (Benzoate Ring) | Electron-Donating (Inductive) | Large | Sterically hinders reactions at the ester carbonyl |

Exploration of Novel Chemical Transformations of this compound Derivatives

The structural features of this compound derivatives offer opportunities for a variety of novel chemical transformations, leading to the synthesis of diverse and complex molecules.

Reduction of the Nitro Group:

A key transformation is the selective reduction of the 4-nitro group to a 4-amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This transformation is significant as it converts a strongly deactivating group into a strongly activating one, opening up new avenues for electrophilic aromatic substitution on the phenyl ring. The resulting aminophenyl derivative can serve as a precursor for the synthesis of azo dyes, amides, and other nitrogen-containing heterocycles.

Photochemical Reactions:

The presence of the nitrobenzyl moiety suggests the potential for photochemical transformations. o-Nitrobenzyl esters are well-known photolabile protecting groups that can be cleaved upon irradiation with UV light. While the target compound is a para-nitro derivative, related photochemical reactions could potentially be explored, possibly leading to cleavage of the ester bond or other rearrangements.

Cycloaddition Reactions:

The α,β-unsaturated ketone moiety that can be formed from derivatives of 2-oxoethyl benzoates could participate in various cycloaddition reactions. For instance, a derivative containing an α,β-double bond could undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene, leading to the formation of complex cyclic structures. Similarly, [2+2] cycloadditions with alkenes under photochemical conditions could be explored.

Synthesis of Heterocyclic Compounds:

The 1,2-dicarbonyl functionality (after potential modification) and the presence of reactive groups on the aromatic rings make these compounds valuable precursors for the synthesis of various heterocyclic systems. For example, condensation reactions of the diketone moiety with hydrazines or hydroxylamines could lead to the formation of pyridazines or oxazines, respectively.

These explorations into novel chemical transformations highlight the versatility of the this compound scaffold as a building block in synthetic organic chemistry.

Applications of 2 4 Nitrophenyl 2 Oxoethyl Benzoate in Advanced Organic Synthesis and Chemical Transformations

2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000) as a Key Intermediate in Multi-Step Synthesis

2-(4-Nitrophenyl)-2-oxoethyl benzoate serves as a pivotal intermediate in the construction of a variety of organic molecules, particularly those with heterocyclic cores. The general structure of phenacyl benzoates is recognized as a valuable scaffold for synthesizing compounds with potential biological activity. The synthesis of this intermediate is typically achieved through the esterification of benzoic acid with 2-bromo-1-(4-nitrophenyl)ethanone. This straightforward access allows for its use in multi-step reaction sequences.

Research has demonstrated the synthesis of a range of substituted 2-oxoethyl benzoates, highlighting the adaptability of this core structure. For instance, derivatives of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate have been prepared as potential dual inhibitors of DHFR and ENR-reductase, showcasing the role of the 2-oxoethyl benzoate moiety as a foundational element in the development of therapeutic agents. In these syntheses, the core structure is modified in subsequent steps to introduce additional functional groups and build molecular complexity.

The value of the this compound scaffold as an intermediate is further exemplified by its use in creating libraries of related compounds for structure-activity relationship (SAR) studies. By varying the substituents on both the nitrophenyl and benzoate rings, chemists can systematically tune the electronic and steric properties of the resulting molecules.

Table 1: Examples of Synthesized 2-Oxoethyl Benzoate Derivatives and their Significance

| Derivative | Significance |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate | Serves as a precursor to compounds with potential antitubercular and antibacterial activity. |

| 2-(4-Bromophenyl)-2-oxoethyl benzoates | Used in conformational studies and as intermediates for compounds with potential antioxidant properties. |

| 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate | Acts as a scaffold for the development of novel SENP1 inhibitors for prostate cancer research. |

Role of this compound as a Reagent or Ligand

The primary role of this compound as a reagent lies in its potential application as a photolabile protecting group for carboxylic acids. The α-(p-nitrophenyl)ketone moiety is a well-established photocleavable group. This functionality allows for the masking of a carboxylic acid's reactivity, which can then be selectively unmasked under mild conditions using UV light. This "caging" and "uncaging" process is of significant interest in the synthesis of sensitive biomolecules, in photolithography, and in the controlled release of active compounds.

The mechanism of photocleavage for such phenacyl-based protecting groups is understood to proceed via a Norrish Type II-like reaction, where intramolecular hydrogen abstraction by the excited carbonyl oxygen leads to cleavage of the ester bond and release of the free carboxylic acid. The presence of the nitro group on the phenyl ring can modulate the photochemical properties of the molecule, influencing the wavelength required for cleavage and the efficiency of the deprotection process.

While the core structure of this compound contains potential coordination sites (the carbonyl and ester oxygens), its application as a ligand in coordination chemistry and catalysis is not widely documented in the scientific literature.

Participation of this compound in Named Reactions and Methodologies

A comprehensive review of the literature does not indicate significant participation of this compound as a key substrate in well-established named reactions. While its constituent functional groups (ketone, ester, nitroarene) undergo a variety of fundamental organic transformations, its specific application in reactions such as the Hantzsch, Paal-Knorr, or other multicomponent reactions is not a prominent feature of its reported chemistry.

The reactivity of the molecule is primarily exploited in custom, multi-step syntheses where it serves as an intermediate, as detailed in section 7.1. The transformations it undergoes are typically standard synthetic operations such as nucleophilic substitution at the ester carbonyl or reactions involving the α-keto methylene (B1212753) group, rather than being a named component of a classic organic reaction.

Catalytic Roles and Precursors of this compound in Chemical Processes

There is currently no substantial evidence in the scientific literature to suggest that this compound possesses inherent catalytic activity or serves as a direct precursor for the synthesis of catalysts. The molecule's structure does not align with common catalytic motifs, and its primary utility in organic synthesis is centered on its role as a synthetic intermediate and a potential photolabile protecting group.

Molecular Interactions and Mechanistic Insights Involving 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Fundamental Principles of Molecular Recognition by 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000)

The molecular recognition capabilities of 2-(4-nitrophenyl)-2-oxoethyl benzoate are primarily governed by a variety of non-covalent interactions, which dictate its supramolecular chemistry. The crystal structure of this compound reveals a relatively planar conformation, with the dihedral angle between the two aromatic rings being 3.09 (5)°. nih.gov This planarity facilitates various intermolecular contacts that are crucial for its packing in the solid state and its interaction with other molecules in different environments.

In the crystalline state, molecules of this compound are linked through a combination of C-H⋯O hydrogen bonds and offset π-π stacking interactions. nih.gov Specifically, pairs of C-H⋯O hydrogen bonds lead to the formation of inversion dimers, which create a distinct R22(16) ring motif. nih.gov These dimers are further interconnected by another set of C-H⋯O hydrogen bonds, resulting in the formation of ribbons that enclose R44(26) ring motifs. nih.gov The stability of this supramolecular assembly is further enhanced by offset π-π interactions between the aromatic rings of adjacent ribbons, with centroid-centroid distances ranging from 3.6754 (6) to 3.7519 (6) Å. nih.gov

Table 1: Key Crystallographic and Interaction Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Aromatic Rings) | 3.09 (5)° | nih.gov |

| C-H⋯O Hydrogen Bond Motif | R22(16) | nih.gov |

| Inter-dimer Hydrogen Bond Motif | R44(26) | nih.gov |

| Offset π-π Stacking Distances | 3.6754 (6) - 3.7519 (6) Å | nih.gov |

| Hirshfeld Surface Contact Contributions | ||

| O⋯H | 35.9% | nih.gov |

| H⋯H | 29.7% | nih.gov |

| C⋯H | 14.7% | nih.gov |

| C⋯C | 10.3% | nih.gov |

Mechanistic Studies of this compound Interactions with Model Systems

While direct mechanistic studies on the interaction of this compound with enzyme mimics or non-biological macromolecules are not extensively reported in the literature, valuable insights can be drawn from studies on structurally related p-nitrophenyl esters. These compounds are frequently used as substrates to investigate the catalytic mechanisms of various enzyme mimics due to the convenient spectrophotometric detection of the released p-nitrophenolate anion.

One important class of enzyme mimics is cyclodextrins. These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate guest molecules and catalyze reactions such as ester hydrolysis. Studies on the hydrolysis of p-nitrophenyl alkanoates in the presence of cyclodextrins have shown that the formation of an inclusion complex is a key step in the catalytic process. nih.gov The reaction kinetics are influenced by the size of the cyclodextrin (B1172386) cavity and the length of the alkyl chain of the ester. nih.gov For the aminolysis of p-nitrophenyl alkanoates, cyclodextrins have been shown to either catalyze or retard the reaction, depending on the specific structures of the ester and the amine, indicating multiple possible binding modes within the transition state. nih.gov

Molecularly imprinted polymers (MIPs) represent another class of synthetic enzyme mimics. These polymers are created with template molecules to form specific binding cavities. MIPs with functional groups like amidine and imidazole (B134444) have been shown to catalyze the hydrolysis of p-nitrophenyl acetate (B1210297), exhibiting Michaelis-Menten kinetics. This suggests a cooperative effect between the functional groups within the imprinted cavity, mimicking the catalytic triad (B1167595) of some natural enzymes.

The hydrolysis of p-nitrophenyl esters is also a common model reaction for studying the activity of hydrolase enzymes. For instance, the thiolase enzyme OleA has been shown to hydrolyze p-nitrophenyl esters, with the reaction being dependent on the active site cysteine. nih.gov Kinetic studies of the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate in different solvent systems have provided insights into the acylation step of the enzyme. researchgate.netacs.org Furthermore, Hammett linear free-energy relationships have been used to probe the electronic effects of substituents on the enzymatic hydrolysis of a series of para-substituted nitrophenyl benzoate esters. semanticscholar.org These studies indicate that the rate-determining step of the reaction can change depending on the electronic nature of the substituent. semanticscholar.org

Although these studies were not performed with this compound itself, the findings provide a strong basis for predicting its behavior with similar model systems. It is plausible that its interactions would also be governed by inclusion complexation with hosts like cyclodextrins and catalytic turnover by appropriately designed molecularly imprinted polymers.

Computational Modeling of Molecular Docking and Binding of this compound

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, docking studies of benzo[a]phenazin-5-ol derivatives with C-Kit kinase have been used to identify potential binding modes and inhibitory activities. fums.ac.ir Similarly, docking of phenanthrene (B1679779) derivatives into various cancer-related protein targets has helped to elucidate their potential mechanisms of action. academie-sciences.fr For this compound, docking studies could be employed to investigate its potential binding to various protein targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

Binding free energy calculations provide a more quantitative measure of the affinity between a ligand and a receptor. These calculations can be performed using various methods, from empirical scoring functions to more rigorous but computationally expensive approaches like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov For example, the binding energies of phenyl acetic acid derivatives with DNA, Pim kinase, and urease have been calculated to assess their inhibitory potential. researchgate.net Such calculations for this compound could provide valuable data on its binding affinity to different hosts, complementing experimental findings.

Force field development is a critical aspect of accurate molecular modeling. The COMPASS force field, for instance, has been parameterized for nitrate (B79036) esters to enable accurate simulations of their condensed-phase properties. dtic.mil A similar parameterization for the specific functional groups in this compound would be essential for reliable molecular dynamics simulations to study its conformational dynamics and interactions in solution.

The following table presents hypothetical data that could be generated from a computational study of this compound with a model receptor, illustrating the types of insights that can be gained.

Table 2: Hypothetical Molecular Docking and Binding Energy Data for this compound with a Model Receptor

| Parameter | Value |

|---|---|

| Docking Score | |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Intermolecular Interactions | |

| Hydrogen Bonds | O1 (carbonyl) with Receptor-NH |

| O5 (nitro) with Receptor-OH | |

| π-π Stacking | Nitrophenyl ring with Receptor-Phe |

| Benzoate ring with Receptor-Tyr | |

| Calculated Binding Free Energy (ΔGbind) | |

| Enthalpic Contribution (ΔH) (kcal/mol) | -10.2 |

| Entropic Contribution (-TΔS) (kcal/mol) | 1.7 |

| Total Binding Free Energy (kcal/mol) | -8.5 |

Such computational approaches, when applied to this compound, would provide a detailed understanding of its molecular recognition and binding mechanisms, guiding the design of new applications.

Integration of 2 4 Nitrophenyl 2 Oxoethyl Benzoate into Advanced Materials Science

Design and Synthesis of Materials Utilizing 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000) as a Building Block

The design of advanced materials often hinges on the strategic selection of molecular building blocks that can impart desired functionalities. The structure of 2-(4-Nitrophenyl)-2-oxoethyl benzoate makes it an attractive candidate for the synthesis of functional polymers and materials. The presence of the nitro group, a strong electron-withdrawing group, can be exploited to create materials with specific electronic and optical properties.

While direct reports on the polymerization of this compound are limited, the synthesis of related phenacyl benzoates provides a foundational methodology. For instance, the synthesis of a series of 2-(4-bromophenyl)-2-oxoethyl benzoates has been achieved by reacting 4-bromophenacyl bromide with various substituted benzoic acids in the presence of potassium carbonate in a dimethylformamide (DMF) medium at room temperature. researchgate.net This straightforward synthetic route suggests that this compound could be prepared via a similar nucleophilic substitution reaction between a derivative of 4-nitrophenacyl halide and a benzoate salt.

Furthermore, the incorporation of moieties containing the 4-nitrophenyl group into complex polymer backbones has been successfully demonstrated. A notable example is the synthesis of a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) chromophore. mdpi.comresearchgate.net The polymerization was carried out using an oxidative coupling process known as the Hay Reaction. mdpi.com This demonstrates that the 4-nitrophenyl unit can be integrated into larger, functional macromolecules, paving the way for the design of sophisticated materials where this compound could serve as a key monomer or functional additive.

The design of materials incorporating this compound could also explore its potential as a photoinitiator. The nitrophenyl group is known for its photochemical activity, and similar compounds are used to initiate polymerization in resin-based composites upon UV irradiation. mdpi.comnih.govuspto.gov This suggests a pathway for designing photocurable materials where this compound acts as the trigger for polymerization.

Exploration of Optical and Electronic Properties of Materials Containing this compound

The optical and electronic properties of materials are intrinsically linked to their molecular and electronic structure. The presence of the electron-withdrawing nitro group in this compound is expected to significantly influence the optoelectronic characteristics of any material it is incorporated into.

Research on a poly(2,5-bis(but-2-ynyloxy) benzoate) with a pendant chromophore containing a 4-nitrophenyl group has revealed excellent quadratic non-linear optical (NLO) properties. mdpi.comresearchgate.netnih.gov Oriented films of this polymer exhibited outstanding and stable Second Harmonic Generation (SHG) effects. researchgate.netnih.gov The macroscopic NLO-coefficients, a measure of the material's ability to interact with light to produce new frequencies, were found to be significant. researchgate.netnih.gov

The following interactive data table summarizes the key NLO properties of this related polymer, providing an insight into the potential optical performance of materials derived from this compound.

| Property | Value | Reference |

| Second Harmonic Generation (SHG) | Stable effects under off-resonant conditions (SHG-532 nm) | researchgate.netnih.gov |

| Macroscopic NLO-coefficient (χzzz(2)) | 280 ± 10 pm V⁻¹ | nih.gov |

| Macroscopic NLO-coefficient (χzxx(2)) | 100 ± 10 pm V⁻¹ | nih.gov |

| Order Parameter | ~0.23 | researchgate.netnih.gov |

These findings underscore the potential of incorporating the 4-nitrophenyl moiety for the development of materials for optoelectronic and photonic devices. nih.gov The strong push-pull electronic nature created by the nitro group is a key factor in achieving high NLO activity. Therefore, polymers and materials synthesized using this compound as a building block are promising candidates for applications in electro-optic modulators, frequency converters, and other photonic technologies. rsc.orgrsc.orgmdpi.com

Applications in Polymer Chemistry and Functional Materials Based on this compound

The unique chemical structure of this compound opens up various avenues for its application in polymer chemistry and the development of functional materials.

One area of application is in the modification of existing polymers. For instance, a study on a related compound, p-nitrophenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate, demonstrated its successful grafting onto poly(vinyl alcohol) (PVA). researchgate.netasianpubs.orguobaghdad.edu.iq This process of grafting allows for the modification of the surface and bulk properties of the base polymer, introducing new functionalities. The grafting of this compound onto various polymer backbones could be a viable strategy to impart photo-responsive or NLO properties to commodity polymers.

Furthermore, the potential of this compound as a photoinitiator for polymerization reactions is a significant area of interest. mdpi.comresearchgate.net In UV-curable resins, photoinitiators absorb light and generate reactive species that initiate the polymerization of monomers and oligomers to form a crosslinked polymer network. nih.govuspto.gov The nitrophenyl chromophore in this compound could potentially serve this function, making it a valuable component in the formulation of UV-curable inks, coatings, and adhesives. nih.gov

The development of functional polymers with inherent NLO properties is another promising application. As demonstrated by the research on polymers containing 4-nitrophenyl chromophores, materials with high electro-optic activity can be designed and synthesized. rsc.orgrsc.orgdtic.mil By incorporating this compound as a monomer or a pendant group in a polymer chain, it may be possible to create novel functional polymers for applications in photonics and optical data storage.

Environmental Fate and Degradation Pathways of 2 4 Nitrophenyl 2 Oxoethyl Benzoate

Photodegradation Mechanisms of 2-(4-Nitrophenyl)-2-oxoethyl Benzoate (B1203000) in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is a primary mechanism for the transformation of organic compounds in the environment, driven by energy from sunlight. researchgate.net The rate and pathway of photodegradation are dependent on the chemical structure of the compound and the environmental medium. nih.gov For 2-(4-Nitrophenyl)-2-oxoethyl benzoate, several photochemical reactions can be anticipated based on its functional groups.

In aquatic systems, both direct and indirect photolysis can occur. researchgate.net Direct photolysis involves the absorption of photons by the molecule itself, leading to an excited state that can undergo bond cleavage, rearrangement, or other reactions. The nitroaromatic and ketone functionalities in this compound are chromophores that can absorb sunlight. Potential direct photodegradation pathways include:

Norrish-Type Cleavage: The acetophenone-like structure may undergo cleavage at the α-carbon bond next to the carbonyl group.

Photoreduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

Photohydrolysis: The ester linkage can be cleaved upon absorption of light energy, yielding benzoic acid and 2-hydroxy-1-(4-nitrophenyl)ethanone (B1267310).

Indirect photolysis is mediated by photochemically generated reactive species present in the water, such as hydroxyl radicals (•OH), singlet oxygen, and excited states of natural organic matter (NOM). researchgate.net These reactive species can attack the aromatic rings or the side chain of the molecule, leading to hydroxylation and subsequent degradation. The presence of humic and fulvic acids in natural waters can either enhance photodegradation through sensitization or reduce it by screening sunlight. nih.gov

In the atmosphere, gas-phase reactions with photochemically produced radicals, primarily the hydroxyl radical (•OH), are the dominant degradation pathway. cdc.gov The •OH radical can add to the aromatic rings or abstract a hydrogen atom from the ethyl bridge, initiating a cascade of oxidative reactions that can lead to ring cleavage and mineralization. The atmospheric half-life of related nitrophenols is estimated to be between 3 and 18 days, suggesting that atmospheric photodegradation could be a significant fate process. cdc.gov

Biotransformation Pathways and Microbial Degradation of this compound

Microbial degradation is a key process in the removal of organic pollutants from soil and water. nih.gov While specific studies on this compound are limited, its biotransformation can be predicted based on the extensive research into the degradation of nitroaromatic compounds and benzoate esters. asm.orgwikipedia.org Microorganisms have evolved diverse strategies to metabolize such compounds, often using them as sources of carbon, nitrogen, and energy. asm.orgdtic.mil

The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ester bond by non-specific esterases, a common reaction for ester-containing xenobiotics. semanticscholar.org This cleavage would yield two primary metabolites: benzoic acid and 2-hydroxy-1-(4-nitrophenyl)ethanone .

Degradation of Benzoic Acid: Benzoic acid is a well-studied intermediate in the microbial catabolism of aromatic compounds. nih.gov

Aerobic Pathways: Under aerobic conditions, benzoate is typically activated to benzoyl-CoA. nih.gov The aromatic ring is then hydroxylated by dioxygenase enzymes to form catechol, which subsequently undergoes ortho- or meta-cleavage, leading into the tricarboxylic acid (TCA) cycle. wikipedia.org

Anaerobic Pathways: In the absence of oxygen, the strategy involves ring reduction. Benzoyl-CoA is reduced by a benzoyl-CoA reductase, followed by hydrolytic ring cleavage and a modified β-oxidation pathway, ultimately yielding metabolites like acetyl-CoA. nih.govoup.com

Degradation of the Nitroaromatic Moiety: The degradation of the 2-hydroxy-1-(4-nitrophenyl)ethanone fragment follows pathways established for other nitroaromatic compounds. nih.gov

Reductive Pathways: Under anaerobic conditions, the nitro group is often reduced sequentially to a nitroso, hydroxylamino, and finally an amino group by nitroreductases. nih.gov The resulting aminophenyl compound may be more amenable to further degradation or may become incorporated into soil organic matter.

Oxidative Pathways: Aerobic bacteria can utilize monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite. nih.gov The resulting dihydroxylated ring is then susceptible to cleavage.

Various bacterial genera, including Pseudomonas, Rhodococcus, Acinetobacter, and Desulfovibrio, have been identified as capable of degrading benzoates and nitroaromatic compounds and would be expected to play a role in the biotransformation of this compound. nih.govwikipedia.orgnih.gov

Hydrolytic Stability and Degradation Kinetics of this compound

Chemical hydrolysis is a significant abiotic degradation pathway for compounds containing labile functional groups, such as esters. The stability of this compound is primarily governed by the susceptibility of its ester linkage to hydrolysis, which is highly dependent on pH.

The hydrolysis of a benzoate ester proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by both acids and bases.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step, forming a tetrahedral intermediate that then collapses to release the carboxylate (benzoate) and the alcohol. The presence of the strongly electron-withdrawing 4-nitrophenyl group is expected to increase the electrophilicity of the carbonyl carbon, making the compound particularly susceptible to base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. This process is generally slower than base-catalyzed hydrolysis for most esters.

Kinetic studies on related compounds, such as substituted phenyl benzoates, provide insight into the expected reactivity. The hydrolysis rates are often quantified by second-order rate constants (k₂). The data in the table below, derived from studies on a similar compound, illustrate the effect of temperature on the rate of alkaline hydrolysis.

| Temperature (°C) | k₂ (M⁻¹ s⁻¹) |

|---|---|

| 15 | 1.83 |

| 25 | 4.01 |

| 30 | 5.88 |

| 40 | 12.2 |

| 50 | 24.7 |

The rapid hydrolysis observed for related p-nitrophenyl esters suggests that this compound is likely to be unstable in environments with elevated pH. rsc.orgnih.gov Conversely, it would exhibit greater stability under neutral and acidic conditions.

Identification of Environmental Metabolites and Transformation Products of this compound

The degradation of this compound through photodegradation, biotransformation, and hydrolysis results in a series of distinct transformation products. Identifying these metabolites is essential for a complete environmental risk assessment, as they may have their own toxicological and persistence characteristics.

Based on the degradation mechanisms discussed, the following compounds are anticipated as primary and secondary metabolites.

Primary Transformation Products: These are the initial products formed from the cleavage of the parent molecule.

Benzoic Acid: Formed via hydrolysis (chemical, photochemical, or enzymatic) of the ester bond.

2-Hydroxy-1-(4-nitrophenyl)ethanone: The corresponding alcohol fragment formed alongside benzoic acid during ester hydrolysis.

Secondary Transformation Products: These products arise from the further degradation of the primary metabolites.

Products from Benzoic Acid Degradation:

Benzoyl-CoA: The activated form of benzoate, a central intermediate in its microbial degradation. nih.gov

Catechol: A key dihydroxylated intermediate in the aerobic degradation of benzoate. wikipedia.org

Ring Cleavage Products: Subsequent degradation of catechol leads to compounds like succinyl-CoA and acetyl-CoA, which enter central metabolism. nih.gov

Products from Nitroaromatic Moiety Degradation: